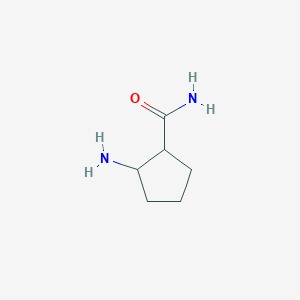

2-aminoCyclopentanecarboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-aminocyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGFTUCRJJFPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248607-72-9 | |

| Record name | 2-aminocyclopentane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminocyclopentanecarboxamide and Its Derivatives

General Synthetic Strategies

A range of synthetic methods has been employed to construct the 2-aminocyclopentanecarboxamide scaffold. These strategies often involve the formation of the cyclopentane (B165970) ring and the introduction of the amino and carboxamide functionalities in a controlled manner.

Ring-Opening Reactions for Aminocyclopentanecarboxamides

Ring-opening reactions of strained cyclic precursors, such as aziridines and epoxides, provide a powerful method for the synthesis of this compound derivatives. This approach allows for the stereocontrolled introduction of substituents on the cyclopentane ring.

A practical synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been developed via the opening of a tosyl-activated cyclopentene (B43876) aziridine (B145994). nih.gov This method provides a route to multigram quantities of both enantiomers without the need for chromatography. nih.gov The key step involves the nucleophilic attack of an amine on the activated aziridine, leading to the formation of the desired 1,2-diamino cyclopentane derivative.

Similarly, the ring-opening of 1,2-epoxy-3-aminocyclopentanes with various nucleophiles has been investigated for the synthesis of diaminocyclopentanols. The regio- and stereoselectivity of the epoxide ring opening are influenced by the nature of the N,N-disubstituted amino moiety and the orientation of the oxirane ring. nih.gov

Approaches from β-Lactam Precursors

β-Lactams are versatile building blocks in organic synthesis and can serve as precursors to carbocyclic β-amino acids. The strained four-membered ring of β-lactams can be opened under various conditions to generate acyclic or carbocyclic structures. While a direct synthesis of this compound from a β-lactam precursor is not extensively detailed in the reviewed literature, the general strategy of using bicyclic β-lactams for the synthesis of enantiomerically pure carbocyclic β-amino acids has been reported. nih.gov This approach typically involves the synthesis of a bicyclic β-lactam fused to a cyclopentane ring, followed by the cleavage of the β-lactam ring to yield the desired 2-aminocyclopentanecarboxylic acid derivative.

Reductive Amination Routes for Carbocyclic β-Amino Acid Derivatives

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. nih.gov This reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by reduction to the corresponding amine. This strategy has been successfully applied to the synthesis of 2-aminocyclopentanecarboxylic acid derivatives.

A scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has been developed starting from ethyl 2-oxocyclopentanecarboxylate. nih.gov The key step in this synthesis is the reductive amination of the β-keto ester. The crude amino ester obtained from this reaction can then be further processed to yield the desired stereoisomers of ACPC. nih.gov The process involves the reaction of the keto ester with an amine, followed by reduction, and subsequent separation of the diastereomers. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| Ethyl 2-oxocyclopentanecarboxylate | 1. (S)-1-Phenylethylamine 2. H₂, Pd/C | Ethyl (1R,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate | Not specified | nih.gov |

| Ethyl 2-oxocyclopentanecarboxylate | 1. Ammonia 2. Reducing agent | Ethyl 2-aminocyclopentanecarboxylate | Not specified | nih.gov |

Ring-Closing Metathesis for Carbocyclic β-Amino Acid Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including carbocyclic β-amino acid derivatives. doi.org This reaction involves the intramolecular reaction of a diene in the presence of a transition metal catalyst, typically a ruthenium-based complex, to form a cyclic alkene. doi.org

A stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids from hexoses has been reported, where RCM is a key step. nih.gov In this approach, a polysubstituted diene intermediate, derived from a sugar, undergoes RCM to form a cyclopentene derivative. Subsequent functionalization of the double bond and manipulation of other functional groups leads to the desired polyhydroxylated 2-aminocyclopentanecarboxylic acid derivatives. nih.gov

Stereoselective Synthesis of this compound

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Several methods have been developed for the stereoselective synthesis of this compound, with enantioselective acylation being a prominent technique.

Enantioselective Acylation Techniques

Enzymatic kinetic resolution is a powerful method for the separation of enantiomers. Lipases are commonly used enzymes for the enantioselective acylation of racemic amines and alcohols. This technique has been successfully applied to the kinetic resolution of 2-aminocyclopentanecarboxamides.

The lipase-catalyzed N-acylation of racemic cis- and trans-2-aminocyclopentanecarboxamides with 2,2,2-trifluoroethyl butanoate has been studied. Candida antarctica lipase (B570770) B (CAL-B) was found to be an effective catalyst for the preparation of all enantiomers of these compounds. The enantioselectivity of the reaction is dependent on the substrate and the specific lipase used.

Below is a table summarizing the results of the Candida antarctica lipase B (CAL-B)-catalyzed N-acylation of trans-2-aminocyclopentanecarboxamide.

| Entry | Substrate | Enzyme | Time (h) | Conversion (%) | ee (1S,2S)-substrate (%) | ee (1R,2R)-product (%) | E |

| 1 | rac-trans-2-aminocyclopentanecarboxamide | CAL-B | 5 | 50 | 99 | >99 | >200 |

| 2 | rac-trans-2-aminocyclopentanecarboxamide | CAL-B | 5 | 43 | 76 | >99 | >200 |

Data sourced from Fitz et al., Tetrahedron: Asymmetry, 2006.

Biocatalytic Approaches Utilizing Lipases (e.g., Candida antarctica lipase)

Biocatalytic methods offer a highly selective and environmentally benign route for the synthesis of chiral compounds like this compound. Lipases, particularly Candida antarctica lipase B (CALB), are widely recognized for their efficiency and stability in organic synthesis. researchgate.netrsc.org These enzymes are proficient in catalyzing the kinetic resolution of racemic mixtures, a key step in producing enantiomerically pure amino acids and their derivatives. nih.gov

In the context of this compound precursors, research groups have successfully employed enzymatic kinetic resolution for the amides and esters of cis-2-aminocyclopentanecarboxylic acid. nih.gov This approach typically involves the enantioselective hydrolysis of a racemic ester or amide, where the enzyme preferentially converts one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Candida antarctica lipase has demonstrated high activity and selectivity in a broad range of reactions, including the synthesis and hydrolysis of amides. pan.olsztyn.plugm.ac.id The robustness of CALB, especially in its immobilized form like Novozym 435, makes it a favored biocatalyst in both academic research and industrial applications for creating chiral building blocks. researchgate.netnih.gov

Table 1: Applications of Candida antarctica Lipase in Organic Synthesis

| Reaction Type | Substrate Example | Product Type | Key Advantage |

|---|---|---|---|

| Kinetic Resolution | Racemic esters/amides | Enantiopure acids and esters/amides | High enantioselectivity |

| Transacylation | Secondary alcohols | Chiral esters | High conversion rates |

| Ammonolysis | Esters | Amides | Mild reaction conditions |

Asymmetric Ring Opening of Anhydrides

The asymmetric ring opening of prochiral cyclic anhydrides with nucleophiles is a powerful strategy for the enantioselective synthesis of dicarboxylic acid monoesters and monoamides, which are valuable chiral synthons. While direct application to this compound synthesis from a cyclopentane-based anhydride (B1165640) is a specialized area, the general methodology is well-established for creating chiral molecules. rsc.org This method relies on a chiral catalyst or reagent to control the facial selectivity of the nucleophilic attack on the anhydride, leading to a product with high enantiomeric excess.

The process involves the reaction of a symmetrical anhydride with an amine, guided by a chiral catalyst, to selectively open the ring and form a single enantiomer of the resulting amide-acid. This strategy is advantageous as it can set a stereocenter in a single, atom-economical step. Developments in organocatalysis have provided a range of catalysts capable of facilitating these transformations with high yields and enantioselectivities.

Control of Cis- and Trans-Isomer Formation

Control over the diastereoselectivity, specifically the formation of cis- and trans-isomers, is a critical aspect of synthesizing substituted cycloalkanes like this compound. libretexts.org The relative orientation of the amino and carboxamide groups on the cyclopentane ring significantly influences the molecule's conformational properties and biological activity.

One effective strategy for controlling isomer formation is through epimerization. For instance, in the synthesis of 2-aminocyclopentanecarboxylic acid derivatives, an initially formed cis-adduct can be converted to the thermodynamically more stable trans-isomer. nih.gov This is often achieved by treating the crude amino ester with a strong base, such as sodium ethoxide in ethanol. nih.gov The base facilitates the deprotonation and reprotonation at the alpha-position to the ester group, leading to an equilibrium mixture that is enriched in the trans diastereomer. nih.gov Research has shown that reaction conditions, such as temperature, can be optimized to maximize the yield of the desired isomer. nih.gov While this method is effective, it may require subsequent separation steps, such as crystallization of salts, to isolate the pure diastereomer. nih.govgoogle.comwmich.edu

Table 2: Epimerization of 2-Aminocyclopentanecarboxylate Isomers

| Base | Solvent | Temperature | Outcome | Reference |

|---|

Specific Reaction Conditions and Reagents in this compound Synthesis

Utilization of Chlorosulfonyl Isocyanate

Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent used in organic synthesis. tcichemicals.comarxada.comresearchgate.net Its high electrophilicity allows it to react with a wide array of functional groups. arxada.com A key application of CSI in the synthesis of this compound precursors is its [2+2] cycloaddition reaction with olefins. orgsyn.org

Specifically, the reaction of CSI with cyclopentene results in a 1,2-dipolar cycloaddition, forming a bicyclic β-lactam (an N-sulfonyl chloride derivative). nih.gov This β-lactam serves as a crucial racemic precursor for cis-2-aminocyclopentanecarboxylic acid. nih.gov The high reactivity of CSI ensures that this cycloaddition proceeds efficiently, providing a convenient entry point to the desired carbocyclic amino acid scaffold. orgsyn.org The resulting β-lactam-N-sulfonyl chloride can then be further manipulated to yield various products. orgsyn.orgorgsyn.org

N-Boc Activation and Related Protecting Group Strategies

In multi-step organic syntheses, particularly in peptide chemistry, the use of protecting groups for reactive functionalities like amines is essential. researchgate.net The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups due to its ease of introduction and its stability under a wide range of conditions, yet facile removal under acidic conditions. semanticscholar.org

In the synthesis of this compound and its derivatives, the amino group is often protected as an N-Boc derivative to prevent unwanted side reactions during subsequent chemical transformations, such as esterification or amide bond formation. nih.gov The protection is typically achieved by reacting the amino compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). semanticscholar.org This strategy allows for precise chemical modifications at other parts of the molecule. nih.gov Besides the Boc group, other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group are also utilized, offering an alternative deprotection strategy (base-lability) which is orthogonal to the acid-labile Boc group. nih.gov

Nucleophilic Attack and Lactam Bond Manipulation

The β-lactam ring, a four-membered cyclic amide, is a strained heterocyclic system and a key structural motif in many biologically active compounds. nih.gov The ring strain makes it susceptible to nucleophilic attack, a property that is exploited in the synthesis of β-amino acids. nih.gov

Starting from the bicyclic β-lactam obtained from the reaction of cyclopentene and chlorosulfonyl isocyanate, the synthesis of the 2-aminocyclopentane backbone proceeds via the cleavage of the lactam's amide bond. nih.gov This ring-opening is a form of nucleophilic acyl substitution. The process can be achieved through hydrolysis (using water or acid/base catalysis) or by other nucleophiles. This step breaks open the strained four-membered ring to generate the cis-2-aminocyclopentanecarboxylic acid derivative. nih.gov The precise control of this ring-opening reaction is crucial for obtaining the desired product in good yield and purity. Further modifications can then be made to the carboxylic acid and amino groups to yield the final this compound product.

Derivatization and Further Chemical Transformations of this compound

The bifunctional nature of 2-aminocyclopentanecarboxylic acid derivatives makes them versatile synthons for more complex molecular architectures. The strategic manipulation of the amino and carboxylic acid functionalities is central to their application in various fields of chemical synthesis.

The Curtius rearrangement provides a robust method for the conversion of a carboxylic acid into a primary amine, involving the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable as it proceeds with complete retention of the stereochemistry at the migrating carbon center. wikipedia.orgnih.gov When applied to a derivative of 2-aminocyclopentanecarboxylic acid, this transformation yields a cyclopentane-1,2-diamine (B1201933) derivative, a valuable structural motif.

The general mechanism begins with the activation of the carboxylic acid, typically by converting it to an acyl chloride or a mixed anhydride, which is then reacted with an azide source (e.g., sodium azide) to form the acyl azide. organic-chemistry.orgnih.gov Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.orgchemistrysteps.com This highly reactive intermediate is not usually isolated but is trapped in situ with a nucleophile. wikipedia.org

Hydrolysis: Trapping the isocyanate with water leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine. organic-chemistry.org

Carbamate Formation: When the reaction is performed in the presence of an alcohol, such as tert-butanol (B103910) or benzyl (B1604629) alcohol, the corresponding Boc- or Cbz-protected amine is formed, respectively. wikipedia.org This is often the preferred route as it provides a stable, protected diamine that can be used in subsequent synthetic steps.

For a substrate like N-protected cis-2-aminocyclopentanecarboxylic acid, the Curtius rearrangement would produce the corresponding N-protected cis-1,2-diaminocyclopentane, preserving the original stereochemical configuration. nih.gov The reaction's reliability in maintaining stereochemistry makes it a powerful tool for synthesizing chirally pure vicinal diamines from amino acid precursors. nih.gov

| Step | Description | Key Intermediate | Final Product (after trapping) |

|---|---|---|---|

| 1. Azide Formation | The carboxylic acid is converted to an acyl azide, often via an acyl chloride or mixed anhydride intermediate. | Acyl Azide | - |

| 2. Rearrangement | Thermal or photochemical decomposition of the acyl azide to form an isocyanate with loss of N₂ gas. This step is concerted and stereoretentive. | Isocyanate | - |

| 3. Trapping | The isocyanate is reacted with a nucleophile. | - | Primary Amine (with H₂O), Carbamate (with alcohol) |

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest as a building block in the synthesis of peptidomimetics and foldamers. nih.govnih.gov Both trans- and cis-stereoisomers of ACPC are used to create peptides with well-defined and predictable secondary structures. nih.gov The formation of amide (peptide) bonds is central to this application and typically follows standard protocols of modern peptide synthesis.

The process generally involves the coupling of an N-protected ACPC derivative, such as Fmoc-ACPC, with another amino acid or peptide fragment. nih.gov The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is common as it is compatible with standard solid-phase peptide synthesis (SPPS) conditions. nih.gov

Research has shown that oligomers of trans-ACPC have a strong propensity to fold into a stable 12-helix structure. nih.govwisc.edu This conformation is defined by a series of 12-membered rings formed by hydrogen bonds between a carbonyl oxygen and an amide proton three residues down the chain. wisc.edu The rigidity of the cyclopentane ring pre-organizes the peptide backbone, promoting the formation of these stable helical structures even in short oligomers. wisc.edunih.gov The ability to introduce functional groups onto the cyclopentane ring at the 3-position further allows for the creation of functionalized β-peptides with specific geometric arrangements. nih.govacs.org

The synthesis of these peptides relies on efficient amide bond formation, typically mediated by standard coupling reagents used in peptide chemistry.

| ACPC Isomer | Preferred Conformation in Oligomers | Defining Structural Feature | Significance |

|---|---|---|---|

| trans-ACPC | 12-Helix | Series of 12-membered hydrogen-bonded rings. wisc.edu | Creates stable, predictable helical structures in short peptides. nih.govwisc.edu |

| cis-ACPC | β-Sheet secondary structures. nih.gov | Extended backbone conformation. | Enables the design of peptide sheets and turns. nih.gov |

The successful incorporation of ACPC into peptides demonstrates robust and versatile amide bond formation reactions, making it a cornerstone for the development of novel foldamers with potential biological and material science applications. nih.gov

Stereochemistry of 2 Aminocyclopentanecarboxamide

Enantiomeric and Diastereomeric Considerations

2-Aminocyclopentanecarboxamide possesses two stereogenic centers at positions C1 (the carbon atom bonded to the carboxamide group) and C2 (the carbon atom bonded to the amino group). The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, n=2, resulting in 2^2 = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Stereoisomers that are not mirror images of each other are known as diastereomers. tru.cayoutube.com In the context of this compound, the diastereomeric relationship is described by the relative orientation of the amino and carboxamide groups on the cyclopentane (B165970) ring, designated as cis (on the same side) or trans (on opposite sides).

The four stereoisomers are:

(1R,2S)-2-aminocyclopentanecarboxamide (cis)

(1S,2R)-2-aminocyclopentanecarboxamide (cis)

(1R,2R)-2-aminocyclopentanecarboxamide (trans)

(1S,2S)-2-aminocyclopentanecarboxamide (trans)

The (1R,2S) and (1S,2R) isomers constitute one enantiomeric pair, while the (1R,2R) and (1S,2S) isomers form the other. The relationship between a cis isomer and a trans isomer is diastereomeric.

| Configuration | Isomer Pair | Relationship |

|---|---|---|

| (1R,2S) and (1S,2R) | cis | Enantiomers |

| (1R,2R) and (1S,2S) | trans | Enantiomers |

| (1R,2S) and (1R,2R) | cis vs trans | Diastereomers |

| (1S,2R) and (1S,2S) | cis vs trans | Diastereomers |

Chiral molecules, such as the individual enantiomers of this compound, are optically active, meaning they have the ability to rotate the plane of plane-polarized light. libretexts.orglibretexts.org This phenomenon is measured using a polarimeter. pressbooks.pub

Enantiomers and Optical Rotation : The two enantiomers of a pair rotate plane-polarized light to an equal extent but in opposite directions. pressbooks.publibretexts.orgmasterorganicchemistry.com One enantiomer will rotate light in the clockwise direction, termed dextrorotatory (+), while its mirror image will rotate light in the counter-clockwise direction by the same magnitude, termed levorotatory (-). libretexts.org

Diastereomers and Optical Rotation : Diastereomers have different physical properties, and therefore their specific rotations will have different magnitudes and may have the same or opposite signs. tru.ca

Racemic Mixtures : A 50:50 mixture of two enantiomers is called a racemic mixture. Such a mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out. libretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

| Sample | Composition | Optical Activity | Reason |

|---|---|---|---|

| Enantiomerically Pure | 100% of a single enantiomer (e.g., 1R,2R) | Active | Asymmetric molecular structure rotates plane-polarized light. |

| Racemic Mixture | 50% of one enantiomer, 50% of its mirror image (e.g., 50% 1R,2R and 50% 1S,2S) | Inactive | The rotations of the two enantiomers are equal in magnitude and opposite in direction, resulting in a net rotation of zero. libretexts.orgmasterorganicchemistry.com |

| Diastereomeric Mixture | A mixture of diastereomers (e.g., 50% 1R,2R and 50% 1R,2S) | Active (Typically) | Diastereomers have different specific rotations that will not cancel each other out unless by coincidence. tru.ca |

The separation of a racemic mixture into its individual enantiomers is a process known as chiral resolution. libretexts.orgwikipedia.org Since enantiomers possess identical physical properties such as solubility and melting point, their separation is challenging and cannot be achieved by standard techniques like simple crystallization or distillation. libretexts.orglibretexts.org

The most prevalent method for resolving a racemic mixture involves converting the enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. libretexts.orgwikipedia.org Diastereomers have distinct physical properties, which allows for their separation by methods such as fractional crystallization. tru.calibretexts.org

For the resolution of a racemic amine like this compound, chiral acids are commonly employed as resolving agents. The reaction forms a pair of diastereomeric salts:

(R)-Amine + (R)-Acid → (R,R)-Salt

(S)-Amine + (R)-Acid → (S,R)-Salt

The (R,R) and (S,R) salts are diastereomers and will exhibit different solubilities, allowing one to be crystallized preferentially from the solution. Once the diastereomeric salts are separated, the resolving agent can be removed to yield the pure enantiomers of the original compound. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org In the synthesis of the parent compound, 2-aminocyclopentanecarboxylic acid, intermediates have been successfully purified through crystallization using resolving agents like (2R,3R)-2,3-Dibenzoyl-l-(−)-tartaric acid, demonstrating the efficacy of this approach. nih.gov

Absolute Configuration Determination Methodologies

Determining the precise three-dimensional arrangement of atoms at the chiral centers, known as the absolute configuration, requires specialized analytical techniques. While relative configurations (cis/trans) can often be determined from synthesis pathways and spectroscopic data, establishing the absolute R/S designation is more complex.

Single-crystal X-ray diffraction is the most powerful and unambiguous technique for determining the absolute configuration of a chiral molecule. nih.govthieme-connect.de This method involves irradiating a well-ordered single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of electron density, from which the precise position of every atom in the molecule can be determined.

The determination of absolute configuration relies on a phenomenon known as anomalous dispersion or resonant scattering. ed.ac.ukmit.edu When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect breaks the symmetry of the diffraction pattern, allowing for the differentiation between the actual structure and its mirror image. By comparing the experimentally measured diffraction pattern with the patterns calculated for both possible enantiomers, the correct absolute configuration can be assigned with high confidence. ed.ac.uk While traditionally this method was most effective for molecules containing atoms heavier than oxygen, modern techniques have improved its sensitivity, making it applicable to a wider range of organic compounds. mit.edu

| Aspect of X-ray Diffraction | Description |

|---|---|

| Principle | Analysis of the diffraction pattern produced when X-rays are scattered by the electrons of atoms in a single crystal. |

| Requirement | A high-quality single crystal of the enantiomerically pure compound of suitable size. thieme-connect.de |

| Output | A complete 3D molecular structure, including bond lengths, bond angles, and the absolute configuration of all stereocenters. nih.gov |

| Key Phenomenon for Absolute Configuration | Anomalous dispersion (resonant scattering), which allows differentiation between a molecule and its non-superimposable mirror image. ed.ac.ukmit.edu |

Polarimetry, which measures optical rotation, can be used to assess the enantiomeric purity of a sample. The enantiomeric excess (ee) is a measure of how much one enantiomer is present in excess of the other in a mixture. It is directly related to the optical rotation of the mixture.

The relationship is defined by the following equation:

Enantiomeric Excess (% ee) = ([α]observed / [α]pure) × 100%

Where:

[α]observed is the specific rotation of the mixture.

[α]pure is the specific rotation of the pure enantiomer.

This correlation allows for the quantitative determination of the enantiomeric composition of a sample of this compound. libretexts.org If the specific rotation of a pure enantiomer is known from a primary method (like resolution of a racemate followed by characterization), the enantiomeric excess of any mixture can be calculated from its observed rotation. Conversely, if a sample is known to be enantiomerically pure (ee = 100%), its measured specific rotation can be established as the benchmark value ([α]pure).

| Sample | Observed Specific Rotation ([α]observed) | Enantiomeric Excess (% ee) | Composition |

|---|---|---|---|

| A | +50° | 100% | 100% (+)-enantiomer, 0% (-)-enantiomer |

| B | +25° | 50% | 75% (+)-enantiomer, 25% (-)-enantiomer |

| C | 0° | 0% | 50% (+)-enantiomer, 50% (-)-enantiomer (Racemic) |

| D | -40° | 80% | 10% (+)-enantiomer, 90% (-)-enantiomer |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess and can also be used to deduce absolute configuration. Since enantiomers are indistinguishable in a standard (achiral) NMR environment, this method requires the use of a chiral derivatizing agent (CDA) to convert the enantiomeric mixture into a mixture of diastereomers.

For an amine like this compound, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) or a similar chiral carboxylic acid. nih.govresearchgate.net The reaction of the enantiomeric amines with a single enantiomer of the CDA (e.g., (R)-MTPA) produces two diastereomeric amides:

(1R,2R)-Amine + (R)-MTPA → (1R,2R,R)-Diastereomeric Amide

(1S,2S)-Amine + (R)-MTPA → (1S,2S,R)-Diastereomeric Amide

These resulting diastereomeric amides possess different spatial arrangements and therefore are chemically non-equivalent. This non-equivalence leads to distinct signals in the ¹H or ¹⁹F NMR spectrum. nih.gov By integrating the signals corresponding to each diastereomer, their relative ratio can be precisely determined, which directly reflects the enantiomeric ratio of the original amine sample.

Furthermore, by analyzing the differences in chemical shifts (Δδ) between the two diastereomers and applying established conformational models, such as the Mosher model, it is often possible to assign the absolute configuration of the parent amine. nih.govresearchgate.net This model predicts which protons on the amine moiety will be shielded or deshielded by the phenyl ring of the MTPA group, allowing for a correlation between the observed chemical shifts and the stereochemistry.

Stereochemical Control in this compound Synthesis

Achieving control over the stereochemical outcome is a central challenge in the synthesis of this compound and its parent amino acid, 2-aminocyclopentanecarboxylic acid (ACPC). Synthetic strategies are often designed to selectively produce a single, desired stereoisomer from the possible cis/trans diastereomers and their respective enantiomers. This control is typically exerted through the strategic selection of chiral starting materials or the application of stereoselective catalysts, including enzymes.

The stereochemistry of the final product can be directly predetermined by the chirality of the starting materials. This substrate-controlled approach is a foundational strategy in asymmetric synthesis. By using an enantiomerically pure starting material, the chirality is transferred through the reaction sequence to the product, influencing the configuration of the newly formed stereocenters.

A scalable synthesis for all four stereoisomers of ACPC, the direct precursor to this compound, demonstrates this principle. The process involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate. nih.gov When (R)-α-phenylethylamine is used as the chiral auxiliary, it directs the stereochemical course of the reaction. nih.gov Similarly, to produce the other enantiomers, (S)-α-phenylethylamine can be employed. This method allows for the synthesis of specific stereoisomers like (1R,2R)-ACPC and (1S,2R)-ACPC. nih.gov

The isolation of specific diastereomers often requires the use of chiral resolving agents. For instance, (2R,3R)-2,3-Dibenzoyl-l-(−)-tartaric acid has been utilized to isolate the stereopure intermediate for cis-ACPC. nih.gov The stereochemistry of these isolated intermediates, confirmed by methods like single-crystal X-ray diffraction, dictates the stereochemistry of the final amino acid and its corresponding amide. nih.gov

Furthermore, stereochemical control can be exerted post-synthesis through epimerization. The thermodynamically less stable cis-isomer of the amino ester precursor can be converted to the more stable trans-isomer. nih.gov Treatment with a base such as sodium ethoxide can shift the diastereomeric ratio significantly in favor of the trans product. nih.gov This process allows for the selective formation of the trans stereoisomer, even if the initial reaction produced a mixture.

| Condition | Diastereomer Ratio (trans-isomers favored) |

|---|---|

| Initial Crude Mixture | 1.0 : 0.15 : 0.06 : 0.02 |

| After Treatment with Sodium Ethoxide | 0.21 : 0.02 : 1.0 : 0.15 |

Enzymes are highly efficient and selective chiral catalysts that are increasingly used in organic synthesis to achieve high levels of stereochemical control. Their ability to differentiate between enantiomers (enantioselectivity) or to act on only one stereoisomer of a starting material (stereospecificity) makes them powerful tools for producing enantiomerically pure compounds.

One established enzymatic approach for synthesizing chiral precursors to this compound involves the hydrolysis of a racemic bicyclic β-lactam (6-azabicyclo[3.2.0]heptan-7-one). researchgate.netresearchgate.net This method, employed by Fülöp et al., uses an enzyme to selectively hydrolyze one enantiomer of the lactam, leading to the formation of an enantiopure cis-2-aminocyclopentanecarboxylic acid, a key precursor known as cispentacin. researchgate.netresearchgate.net This kinetic resolution process leaves the unreacted lactam enantiomer behind, allowing for the separation of two optically active compounds.

Lipases are another class of enzymes utilized for their stereoselective properties in organic solvents. The lipase-catalyzed resolution of derivatives of alicyclic β-amino acids has been studied to produce optically active starting materials. researchgate.net These enzymes can selectively acylate or deacylate one enantiomer in a racemic mixture of an amino acid ester, enabling the separation of the enantiomers with high optical purity. This technique is applicable to the resolution of ethyl β-aminocarboxylate derivatives, including the precursors for the various stereoisomers of this compound. researchgate.net

The high stereoselectivity of enzymes like transaminases, hydrolases, and oxidases makes them ideal for chiral amine synthesis. nih.govnih.gov These biocatalytic methods offer sustainable and efficient alternatives to traditional chemical routes, often providing access to specific stereoisomers that are difficult to obtain otherwise. nih.govdovepress.com

| Enzyme Class | Reaction Type | Application in Synthesis |

|---|---|---|

| Hydrolase (e.g., from Fülöp et al.) | Enantioselective Hydrolysis | Resolution of racemic bicyclic β-lactams to yield enantiopure cis-2-aminocyclopentanecarboxylic acid. researchgate.net |

| Lipase (B570770) | Enantioselective Acylation/Deacylation | Kinetic resolution of racemic alicyclic β-amino acid esters to produce optically active intermediates. researchgate.net |

Conformational Analysis of 2 Aminocyclopentanecarboxamide and Its Analogues

Experimental Conformational Studies

Experimental techniques provide invaluable insights into the three-dimensional structure of molecules in both the solid state and in solution. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods for conformational analysis.

X-ray Crystallography in Conformational Analysis

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, revealing atomic positions, bond lengths, and bond angles with high precision. This information provides a static snapshot of the molecule's conformation in the solid state.

For analogues of 2-aminocyclopentanecarboxamide, such as cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate, X-ray diffraction studies have provided definitive conformational data. These studies reveal that the cyclopentane (B165970) ring is not planar, adopting a puckered conformation to minimize steric and torsional strain. The specific puckering, often described as an "envelope" or "twist" conformation, is influenced by the substituents and the crystal packing forces.

Table 1: Crystallographic Data for cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P -1 |

| a (Å) | 5.123 |

| b (Å) | 6.374 |

| c (Å) | 10.931 |

| α (°) | 97.90 |

| β (°) | 99.08 |

| γ (°) | 110.49 |

This data pertains to a close analogue, cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride hemihydrate, and provides insight into the likely solid-state conformation of the cyclopentane ring in this compound.

NMR Spectroscopic Techniques for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. Unlike X-ray crystallography, which provides a static picture in the solid state, NMR can reveal information about the dynamic conformational equilibria that molecules undergo in solution. Key NMR parameters used in conformational analysis include chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) data.

For cyclic systems like this compound, the vicinal proton-proton coupling constants (³JHH) are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³JHH values around the cyclopentane ring, it is possible to deduce the preferred ring pucker and the relative orientation of the substituents.

For instance, in the cis and trans isomers of this compound, the coupling constants between the protons on C1 and C2 would be expected to differ significantly. In the cis isomer, where the protons are on the same face of the ring, the dihedral angle would lead to a different coupling constant compared to the trans isomer, where they are on opposite faces.

Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign all the proton and carbon signals in the molecule. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, providing crucial distance constraints for building a three-dimensional model of the molecule in solution. nih.gov The presence of NOE signals between specific protons can help to distinguish between different possible conformations.

Table 2: Hypothetical ¹H NMR Data for cis- and trans-2-Aminocyclopentanecarboxamide

| Proton | cis-Isomer (ppm, Multiplicity, J in Hz) | trans-Isomer (ppm, Multiplicity, J in Hz) |

| H1 | 2.85 (m) | 2.95 (m) |

| H2 | 3.50 (m) | 3.40 (m) |

| CH₂ | 1.60-1.95 (m) | 1.65-2.00 (m) |

This table presents hypothetical data to illustrate the expected differences in chemical shifts and coupling patterns between the cis and trans isomers based on general principles of NMR spectroscopy.

Computational and Theoretical Conformational Analysis

Computational chemistry provides a powerful complement to experimental methods for studying molecular conformations. These techniques allow for the exploration of the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. For the conformational analysis of this compound, molecular modeling can be used to generate a variety of possible conformations by systematically rotating the rotatable bonds and puckering the cyclopentane ring.

These generated structures can then be visualized and their geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be measured. This initial exploration helps in identifying a set of plausible low-energy conformations that can be further analyzed using more rigorous computational methods. Software packages for molecular modeling often include tools for building molecules, performing conformational searches, and visualizing the results.

Quantum Mechanical and Molecular Mechanical Calculations

For a more quantitative analysis of the conformational preferences of this compound, quantum mechanical (QM) and molecular mechanical (MM) calculations are employed.

Molecular Mechanics (MM) methods use classical physics to model the energy of a molecule. The molecule is treated as a collection of atoms held together by springs representing the chemical bonds. The total energy is calculated as a sum of terms that account for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). MM methods are computationally efficient and are well-suited for exploring the conformational space of large molecules.

Quantum Mechanics (QM) methods, on the other hand, are based on the principles of quantum theory and provide a more accurate description of the electronic structure of a molecule. QM calculations, such as those based on Density Functional Theory (DFT), can provide more reliable energies and geometries for different conformers. nih.govmdpi.com However, QM methods are computationally more demanding than MM methods.

A popular hybrid approach is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. mdpi.com In this approach, a small, chemically important part of the molecule (e.g., the amino and carboxamide groups and the adjacent carbon atoms) is treated with a high level of QM theory, while the rest of the molecule is treated with a more computationally efficient MM method. mdpi.com This allows for a balance between accuracy and computational cost.

Energy Minimization and Conformational Scans

Once a set of initial conformations for this compound has been generated, energy minimization (or geometry optimization) is performed to find the nearest local minimum on the potential energy surface. This process adjusts the positions of the atoms to find a stable arrangement with the lowest possible energy.

To explore the conformational landscape more systematically, conformational scans can be performed. In a conformational scan, the energy of the molecule is calculated as a function of one or more dihedral angles. This allows for the identification of all the low-energy conformers and the energy barriers that separate them. The results of a conformational scan can be visualized as a potential energy surface, which provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformations.

Therefore, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the provided structure and content requirements. The available information does not allow for a focused discussion on the relationship between the conformation of this compound and its chemical transformations, nor its specific impact on molecular recognition and ligand binding.

To provide a comprehensive article as requested, access to specific studies, including experimental data and computational analyses directly concerning this compound, would be necessary. Without such specific information, any generated content would be overly general and not meet the user's explicit and strict requirements for detail and focus.

Chemical Transformations and Reaction Mechanisms Involving 2 Aminocyclopentanecarboxamide

Elucidation of Reaction Pathways

The reaction pathways of 2-aminocyclopentanecarboxamide are governed by the interplay of its functional groups and the inherent stability of the cyclopentane (B165970) ring. Mechanistic studies focus on understanding the sequence of bond-breaking and bond-forming events that occur during its transformation.

The cyclopentane ring is a saturated carbocycle with minimal ring strain, contributing to its significant thermodynamic stability. Consequently, ring-opening reactions of the this compound scaffold are not common and require specific, often energetic, conditions to proceed. The mechanism for such a transformation would involve the cleavage of a carbon-carbon bond within the ring.

Detailed mechanistic studies specifically documenting the ring-opening of this compound are scarce in scientific literature. Generally, such reactions for cyclopentane derivatives would necessitate the presence of catalysts, such as transition metals, and often high temperatures or pressures to overcome the high activation energy associated with C-C bond breaking. The reaction pathway could be initiated by oxidative addition to a metal catalyst or through radical mechanisms, but these remain hypothetical for this specific compound without direct experimental evidence.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an amide moiety, allows for its use as a precursor in intramolecular cyclisation reactions to form bicyclic systems. These reactions are critical for generating conformationally restricted structures, which are of interest in medicinal chemistry.

While direct examples of cyclisation starting from this compound are not extensively documented, analogous transformations in similar systems suggest plausible pathways. For instance, a derivative of this compound featuring an appropriately positioned leaving group or an unsaturated bond could undergo intramolecular nucleophilic substitution or addition. A well-established strategy for related compounds involves transition-metal-catalyzed intramolecular C-N bond formation. For example, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction has been used to convert vinyl cyclopropanecarboxamides into aza[3.1.0]bicycles. A similar strategy applied to an unsaturated derivative of this compound could theoretically yield a fused bicyclic lactam, proceeding through a palladium-coordinated intermediate followed by intramolecular aminopalladation and subsequent elimination steps.

Role of Catalysis in Transformations of this compound

Catalysis plays a pivotal role in controlling the rate and selectivity of reactions involving this compound. Both biocatalysts and chemical catalysts can be employed to achieve specific chemical outcomes, particularly concerning stereochemistry.

Biocatalysis, particularly using enzymes like lipases, is a powerful tool for the selective transformation of this compound. Lipases are widely used for their ability to catalyze reactions with high enantioselectivity under mild conditions. A key transformation is the kinetic resolution of racemic this compound via N-acylation.

The mechanism of lipase-catalyzed acylation involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, typically consisting of serine, histidine, and aspartate or glutamate. The process is initiated when the acyl donor (e.g., an ester like 2,2,2-trifluoroethyl butanoate) enters the active site. The serine's hydroxyl group, activated by the histidine-aspartate pair, performs a nucleophilic attack on the carbonyl carbon of the acyl donor. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. The intermediate then collapses, releasing the alcohol part of the ester and forming a covalent acyl-enzyme intermediate. Subsequently, the amino group of this compound enters the active site and attacks the carbonyl carbon of the acyl-enzyme complex. This leads to a second tetrahedral intermediate, which then breaks down to release the N-acylated product and regenerate the free enzyme.

Candida antarctica lipase (B570770) B (CAL-B) has been shown to be a particularly effective catalyst for the N-acylation of both cis- and trans-2-aminocyclopentanecarboxamide, demonstrating high activity and selectivity.

The stereochemical outcome of catalytic reactions is a critical aspect, especially in the synthesis of chiral molecules. The three-dimensional structure of a catalyst's active site dictates which enantiomer of a racemic substrate can bind effectively and react.

In the lipase-catalyzed kinetic resolution of racemic this compound, the enzyme preferentially acylates one enantiomer, leaving the other unreacted. Candida antarctica lipase B (CAL-B) exhibits exceptional (R)-enantiopreference in the N-acylation of cis-2-aminocyclopentanecarboxamide, leading to high enantiomeric excess (ee) for both the remaining (S)-amino amide and the produced (R)-N-acyl-amino amide. This high degree of stereoselectivity is attributed to the specific geometric fit between the preferred enantiomer and the chiral environment of the enzyme's active site.

In contrast, other lipases can show different or lower selectivity. For example, Candida antarctica lipase A (CAL-A) and lipases from Pseudomonas cepacia show a slight (S)-enantiopreference or poor selectivity for the same substrate, highlighting the crucial role of the specific enzyme's structure in determining the stereochemical outcome of the reaction.

| Lipase Catalyst | Enantiopreference | Enantiomeric Ratio (E) | Notes |

|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | (R) | >200 | High enantioselectivity |

| Candida antarctica lipase A (CAL-A) | (S) | 3 | Low enantioselectivity with opposite preference |

| Pseudomonas cepacia lipase (PS) | - | 1 | No enantioselectivity |

Influence of Solvent and Reaction Conditions on Reaction Mechanism

The choice of solvent and other reaction conditions, such as temperature, can significantly influence the mechanism, rate, and selectivity of chemical transformations involving this compound.

In biocatalytic reactions, the solvent must maintain the enzyme's active conformation while also solubilizing the substrates. For the lipase-catalyzed resolution of this compound, which has low solubility in common organic solvents like tert-butyl methyl ether (TBME), solvent mixtures are employed. A mixture of TBME with a more polar solvent like tert-amyl alcohol (TAA) was found to be optimal. The TAA improves the substrate's solubility, thereby increasing the reaction rate. However, a high concentration of the polar co-solvent can strip essential water from the enzyme, reducing its activity. Therefore, a balance must be struck to ensure both adequate solubility and high enzyme performance.

Temperature is another critical parameter. Higher temperatures generally increase reaction rates but can lead to enzyme denaturation and loss of activity if a thermal stability threshold is exceeded. For the CAL-B catalyzed acylation of this compound, reactions are typically conducted at moderately elevated temperatures (e.g., 48 °C) to achieve a reasonable reaction rate without compromising the enzyme's structural integrity. These conditions directly impact the catalytic mechanism by affecting the flexibility of the enzyme and the energetics of the intermediate steps in the catalytic cycle.

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Solvent | TBME (tert-butyl methyl ether) | Good for lipase activity but poor substrate solubility. |

| Solvent | TAA (tert-amyl alcohol) | Improves substrate solubility but can reduce enzyme activity at high concentrations. |

| Solvent | TBME/TAA Mixture | Optimal balance of substrate solubility and enzyme activity/selectivity. |

| Temperature | 48 °C | Provides a good reaction rate without significant enzyme denaturation. |

2 Aminocyclopentanecarboxamide As a Chiral Building Block in Advanced Organic Synthesis

Scaffold for Peptides and Peptidomimetics

While 2-aminocyclopentanecarboxamide itself is not directly incorporated into peptide chains via standard synthesis, its corresponding carboxylic acid, 2-aminocyclopentanecarboxylic acid (ACPC), is a cornerstone in the field of peptidomimetics and foldamers. nih.gov The amide can be considered the C-terminal derivative of this crucial building block. The insights gained from ACPC are directly applicable to understanding the structural role the 2-aminocyclopentane scaffold plays.

Peptides constructed from β-amino acids ("β-peptides") are known to form stable secondary structures, often with fewer residues than their α-peptide counterparts. researchgate.net They are also resistant to degradation by proteases. nih.gov The incorporation of cyclic β-amino acids like trans-ACPC has been shown to be a powerful strategy for inducing specific, predictable folding patterns. wisc.edu

Research has demonstrated that oligomers of trans-ACPC adopt a highly stable 12-helix secondary structure. wisc.edu This structure is defined by a repeating pattern of 12-membered hydrogen-bonded rings between a carbonyl oxygen and an amide proton three residues toward the C-terminus. wisc.edu This predictable folding is a direct result of the conformational constraints imposed by the cyclopentane (B165970) ring. nih.govwisc.edu The stability and defined structure of these oligomers make them attractive for mimicking the helical domains of proteins.

| Oligomer Type | Key Structural Feature | Hydrogen Bonding Pattern | Reference |

| trans-ACPC Oligomers | 12-Helix | C=O(i)···H-N(i+3) | wisc.edu |

| trans-ACHC Oligomers | 14-Helix | C=O(i)···H-N(i+2) | wisc.edu |

| Alternating heterochiral cis-ACPC | 10/12-Helix | Mixed | nih.gov |

This interactive table compares the secondary structures induced by ACPC and a related cyclic β-amino acid, trans-2-aminocyclohexanecarboxylic acid (ACHC).

Incorporating ACPC into peptides made primarily of natural α-amino acids creates α,β-hybrid peptides. researchgate.net Even a single ACPC residue can introduce a significant conformational constraint, forcing the peptide chain to adopt a specific turn or bend. nih.gov This is a valuable tool for stabilizing β-turn structures or for designing peptide analogues that mimic the conformation of a protein's binding loop.

Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. While direct applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, the closely related derivative, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully employed for this purpose. This amino alcohol serves as a precursor to the chiral auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one.

This oxazolidinone auxiliary has demonstrated high efficacy in asymmetric alkylation and syn-aldol reactions, achieving excellent diastereoselectivities. The conformational constraints imposed by the cyclopentane ring are believed to be crucial for the high degree of stereocontrol observed in these reactions. The auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Table 1: Diastereoselectivity in Asymmetric Reactions Using a (1S,2R)-2-Aminocyclopentan-1-ol-Derived Chiral Auxiliary

| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |

| Alkylation | Iodomethane | >99:1 |

| Alkylation | Benzyl (B1604629) bromide | >99:1 |

| Aldol Reaction | Benzaldehyde | >99:1 (syn) |

Data compiled from studies on the application of (4R,5S)-cyclopentano[d]oxazolidin-2-one.

The successful application of the 2-aminocyclopentan-1-ol-derived auxiliary suggests a strong potential for this compound to be utilized in a similar capacity. The amide functionality could be readily cyclized with a suitable carbonyl source to form a chiral lactam-based auxiliary, which could then be employed to control the stereochemistry of various carbon-carbon bond-forming reactions. Further research in this area could expand the toolbox of chiral auxiliaries available to synthetic chemists.

Synthesis of Chiral Molecular Cages and Porous Organic Materials

The construction of chiral molecular cages and porous organic materials is a rapidly developing field with potential applications in enantioselective separations, catalysis, and sensing. These materials are typically assembled from well-defined molecular building blocks that impart chirality to the final supramolecular or polymeric structure.

A thorough review of the available scientific literature did not yield specific examples of this compound being used as a primary building block for the synthesis of chiral molecular cages or porous organic materials. While cyclic and chiral amines and amides are broadly utilized in the construction of such architectures, the specific application of this compound for this purpose is not documented. The development of synthetic routes to incorporate this chiral scaffold into larger, well-defined structures could be a promising area for future research.

Development of Non-Natural Amino Acid Analogues

Non-natural amino acids are invaluable tools in chemical biology and drug discovery, offering a means to introduce novel structural and functional properties into peptides and other biologically active molecules. The conformationally constrained scaffold of the cyclopentane ring makes derivatives of this compound, particularly the corresponding carboxylic acid (2-aminocyclopentanecarboxylic acid or ACPC), attractive building blocks for the synthesis of non-natural amino acid analogues.

Research has demonstrated the stereoselective synthesis of derivatives of trans-2-aminocyclopentanecarboxylic acid (ACPC) and their successful incorporation into β-peptides. nih.govacs.org These modified peptides exhibit a strong propensity to adopt a stable 12-helical conformation in solution, a feature attributed to the rigid cyclopentane backbone. nih.govacs.org The ability to introduce substituents at various positions on the cyclopentane ring allows for the precise positioning of functional groups, which can be used to modulate the biological activity and pharmacokinetic properties of the resulting peptides. nih.govacs.org

For instance, a stereoselective synthetic route has been developed to introduce side chains at the 3-position of trans-ACPC. nih.gov This is achieved through the regioselective ring-opening of a bicyclic aziridine (B145994) precursor with various nucleophiles. nih.gov The resulting 3-substituted ACPC derivatives can then be incorporated into peptide chains. nih.gov

Furthermore, an enantioselective synthesis of trans-ACPC analogues bearing geminal substituents at the 4-position has been reported. nih.gov These disubstituted building blocks have also been shown to maintain the 12-helical structure when incorporated into β-peptides. nih.gov The synthetic strategies employed often achieve high yields and stereoselectivity, providing access to a diverse range of non-natural amino acid analogues.

Table 2: Examples of Synthesized Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives for Peptide Incorporation

| Substitution Pattern | Synthetic Approach | Resulting Peptide Conformation |

| 3-Substituted trans-ACPC | Regioselective opening of a bicyclic aziridine | 12-Helix nih.gov |

| 4,4-Disubstituted trans-ACPC | Enantioselective synthesis from substituted adipic acids | 12-Helix nih.gov |

The development of these novel ACPC-based amino acid analogues provides a powerful platform for designing peptidomimetics with enhanced structural stability and tailored biological functions.

Structure Activity Relationship Sar Studies of 2 Aminocyclopentanecarboxamide Derivatives

Methodological Approaches to SAR Derivation

The elucidation of structure-activity relationships for 2-aminocyclopentanecarboxamide derivatives relies on a suite of computational techniques that correlate molecular features with biological activity. These methods are crucial for rational drug design, enabling the prediction of potency and the optimization of lead compounds.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle is that the biological effect of a molecule is a function of its physicochemical properties. researchgate.net For cyclic amino acid derivatives like the this compound scaffold, QSAR studies are instrumental in identifying key molecular descriptors that govern their potency as receptor modulators.

In the context of developing antagonists for the C-C chemokine receptor 2 (CCR2), a target for inflammatory diseases, QSAR models have been developed for structurally related chiral compounds. A study on 20 chiral CCR2 antagonists utilized a multidimensional space of novel chirality descriptors to build a robust prediction model. The final model, derived from principal component analysis and linear regression, demonstrated good statistical significance, with a coefficient of determination (R²) of 0.823. researchgate.net Such models help quantify the impact of stereochemistry and other structural features on antagonist activity, guiding the synthesis of more potent enantiomers. researchgate.net

3D QSAR and Pharmacophore Discovery

Three-dimensional QSAR (3D-QSAR) extends the principles of QSAR by considering the three-dimensional properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov These maps provide intuitive guidance for medicinal chemists to modify structures for enhanced biological function. nih.gov

For instance, 3D-QSAR studies on (R)-3-aminopyrrolidine derivatives, a scaffold related to the aminocyclopentane core, as CCR2B receptor antagonists have yielded statistically significant models. nih.gov A CoMFA model for this series produced a high leave-one-out cross-validated R² (q²) of 0.847 and a predictive R² for the external test set of 0.673. nih.gov The resulting contour maps highlighted the structural features essential for potent CCR2B inhibition, offering insights that are likely applicable to the aminocyclopentanecarboxamide scaffold. nih.gov

Pharmacophore modeling is another crucial ligand-based design technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. google.com This "pharmacophore" represents the key interaction points of a ligand with its target receptor. Once developed, a pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. google.com

Inductive Logic Programming (ILP) in SAR Derivation

Inductive Logic Programming (ILP) is a subfield of machine learning that uses logic programming as a uniform representation for examples, background knowledge, and hypotheses. In the context of SAR, ILP can identify complex structural patterns and relationships that are not easily captured by traditional QSAR methods. A key advantage of ILP is its ability to generate human-readable rules that can be readily understood and used by medicinal chemists.

ILP can be employed to construct quantitative pharmacophore models by incorporating statistical procedures like logistic regression or linear regression as background knowledge. This allows the system to generate models that can predict the probability of a compound being active or even its actual medicinal activity value. While specific applications of ILP to the this compound scaffold are not extensively documented in publicly available literature, the methodology holds significant potential for discovering novel, complex SAR rules for this class of compounds, especially in understanding the relational aspects of ligand-receptor interactions.

Investigation of Ligand-Target Interactions

Research into this compound derivatives has been heavily focused on their potential as antagonists for chemokine receptors involved in inflammation and as modulators for receptors linked to metabolic diseases.

CCR2 and CCR5 Receptor Antagonist Research with Aminocyclopentanecarboxamide Scaffolds

The chemokine receptors CCR2 and CCR5 are critical mediators of leukocyte trafficking in inflammatory processes, making them attractive targets for diseases like rheumatoid arthritis, multiple sclerosis, and liver fibrosis. The this compound core has served as a foundational scaffold in the development of potent CCR2 antagonists.

A notable series of derivatives is based on the 2-aminooctahydrocyclopentalene-3a-carboxamide scaffold. Extensive SAR studies on this scaffold have led to the identification of highly potent compounds. Modifications at various positions of the molecule, including the amine substituent and the carboxamide moiety, have been explored to optimize activity and pharmacokinetic properties. For example, compound 51 from this series demonstrated a favorable pharmacokinetic profile and significant efficacy in an in vivo inflammation model.

Similarly, the closely related 5-aminooctahydrocyclopentapyrrole-3a-carboxamide scaffold has been investigated, leading to the discovery of several potent CCR2 antagonists with strong activity in both binding and functional assays. Furthermore, SAR studies on an aminocyclopentanecarboxamide scaffold containing an isopropyl group resulted in the identification of a promising dual CCR2/CCR5 antagonist, compound 107 , which exhibited high affinity for both receptors. This dual antagonism is considered a potentially more effective therapeutic strategy for complex inflammatory diseases.

| Compound | Core Scaffold | Target(s) | Activity (IC₅₀, nM) |

|---|---|---|---|

| Compound 51 | 2-aminooctahydrocyclopentalene-3a-carboxamide | CCR2 | Data not specified in abstract, noted for excellent in vivo efficacy |

| Compound 107 | Aminocyclopentanecarboxamide | CCR2 | 3.0 |

| Compound 107 | Aminocyclopentanecarboxamide | CCR5 | 5.3 |

GPR43 Receptor Modulator Studies with Amino Acid Derivatives

G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is a receptor for short-chain fatty acids like acetate (B1210297) and propionate. It is expressed in immune cells, adipocytes, and enteroendocrine cells and is implicated in regulating inflammation and metabolic health. As such, GPR43 has emerged as a promising therapeutic target for conditions like obesity and type 2 diabetes.

The development of modulators for GPR43 has included the investigation of amino acid derivatives. Patent literature describes novel amino acid derivatives for use as GPR43 receptor modulators, indicating that this class of compounds, which includes scaffolds like this compound, has been explored for this target. These compounds are designed to either mimic (agonists) or block (antagonists/inverse agonists) the effects of endogenous short-chain fatty acids. For example, selective inverse agonists for human GPR43 have been shown to augment the secretion of glucagon-like peptide 1 (GLP-1), highlighting a potential therapeutic avenue for diabetes.

However, detailed structure-activity relationship data and specific activity values for this compound derivatives as GPR43 modulators are primarily contained within patent literature and are not extensively published in peer-reviewed journals. Therefore, a comprehensive data table for this specific scaffold targeting GPR43 cannot be constructed from the available scientific literature.

Enzyme Inhibition Studies of Derivatives (General)

Derivatives of this compound are investigated for their potential to act as enzyme inhibitors, molecules that bind to enzymes and decrease their activity. This inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a permanent covalent bond. nih.gov The study of how these derivatives interact with and inhibit specific enzymes is crucial for understanding their mechanism of action and for the development of targeted therapeutics.

The biological activity of compounds based on the aminocyclopentane core structure is exemplified by the natural product cispentacin, the (1R,2S) stereoisomer of 2-aminocyclopentane-1-carboxylic acid. Cispentacin exhibits potent antifungal activity, particularly against various Candida species, which is believed to occur through the inhibition of a key fungal enzyme. uspto.gov Structure-activity relationship (SAR) studies on cispentacin have revealed that the core amino acid structure is critical for its activity. Research has shown that most derivatives modified at either the carboxyl or the amino group lose their antifungal properties, indicating that these functional groups are essential for binding to the enzyme's active site. uspto.gov

The inhibitory potential of a derivative is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value signifies a more potent inhibitor.

Table 1: Representative Data on Enzyme Inhibition by Bioactive Compounds

This table illustrates how enzyme inhibition data is typically presented, showing the relationship between different chemical structures and their inhibitory potency against various enzymes. Data is representative and derived from studies on various aminocyclic and heterocyclic compounds. nih.gov

| Compound Derivative | Target Enzyme | Inhibition Constant (Kᵢ) in µM |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 |

Modulating Biological Responses through Structural Variation

The biological effects of this compound derivatives can be systematically altered by making precise modifications to their chemical structure. This process, known as exploring the structure-activity relationship (SAR), is fundamental to medicinal chemistry. drugdesign.orgnih.gov By varying aspects such as the three-dimensional arrangement of atoms (stereochemistry) and the nature of chemical groups attached to the core scaffold (substituent patterns), researchers can fine-tune a compound's interaction with its biological target to enhance potency and selectivity.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound derivatives. Due to the presence of chiral centers on the cyclopentane (B165970) ring, the compound can exist as different stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial orientations. These include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). nih.govacs.org

Biological systems, such as enzyme active sites and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. Consequently, different stereoisomers of a drug can have vastly different biological activities. One isomer may be highly active, while another may be inactive or even produce undesirable effects.

This principle is clearly demonstrated by the naturally occurring antifungal agent cispentacin, which is the (1R,2S)-stereoisomer of 2-aminocyclopentane-1-carboxylic acid. Studies have shown that only this specific isomer possesses potent activity against Candida albicans. Its enantiomer, the (1S,2R)-antipode, and its trans-diastereomer were both found to be biologically inactive, highlighting the strict stereochemical requirements for its antifungal action. uspto.gov

Table 2: Influence of Stereoisomerism on Antifungal Activity

Comparison of the in vitro antifungal activity of 2-aminocyclopentane-1-carboxylic acid stereoisomers against Candida albicans. uspto.gov

| Stereoisomer | Configuration | Antifungal Activity vs. C. albicans |

|---|---|---|

| Cispentacin | (1R,2S) - cis | Active |

| Enantiomer of Cispentacin | (1S,2R) - cis | Inactive |

| Trans-diastereomer | trans | Inactive |

For example, adding a bulky substituent may cause steric hindrance, preventing the molecule from binding to its target. Conversely, introducing a group capable of forming a hydrogen bond or interacting with a hydrophobic pocket in the target protein can substantially increase binding affinity and potency. drugdesign.org

In the case of the this compound scaffold, SAR studies have indicated that the primary amino and carboxamide groups are paramount for its known antifungal activity. When these groups are modified, for instance by acylation of the amine or esterification of the amide, the resulting derivatives are typically rendered inactive. This suggests a very specific interaction with the target enzyme that depends on the precise nature of these unsubstituted functional groups. uspto.gov

Table 3: Effect of Substituents on the Biological Activity of the Cispentacin Scaffold

Illustrative structure-activity relationship for the 2-aminocyclopentane-1-carboxylic acid core, showing the effect of modifications at the amino and carboxyl groups. uspto.gov

| Core Structure | Modification Site | Substituent (R-Group) | Resulting Biological Activity |

|---|---|---|---|

| This compound | Unmodified | -NH₂ and -CONH₂ | Active |

| Amino Group | Modification (e.g., Acylation) | Inactive | |

| Carboxamide Group | Modification (e.g., Esterification) | Inactive |

Future Research Directions and Emerging Applications of 2 Aminocyclopentanecarboxamide

Development of Novel and Efficient Synthetic Routes

The broad applicability of 2-aminocyclopentanecarboxamide derivatives is currently limited by the accessibility of the necessary building blocks. nih.gov Consequently, a significant area of future research lies in the development of novel and more efficient synthetic routes. Current strategies for synthesizing enantiopure cis- and trans-isomers of the parent compound, 2-aminocyclopentanecarboxylic acid, often rely on methods such as lactam hydrolysis, conjugate addition, or reductive amination. nih.gov While effective, these methods can present challenges in terms of scalability and the use of hazardous reagents like cyanoborohydride. nih.gov

Future efforts will likely focus on developing greener, more atom-economical, and scalable syntheses. This includes the exploration of catalytic asymmetric methods to directly generate the desired stereoisomers from simple starting materials. researchgate.net One-pot multicatalytic cascade reactions, which combine multiple synthetic steps into a single operation, represent a promising avenue for improving efficiency and reducing waste. nih.gov For instance, a one-pot asymmetric multicatalytic formal [3+2] reaction has been described for the synthesis of functionalized cyclopentanones, which could potentially be adapted for this compound synthesis. nih.gov

Key areas for improvement in synthetic routes are summarized in the table below: